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Abstract
Larsucosterol Sodium (also known as DUR-928) is an endogenous, sulfated oxysterol that

has emerged as a promising therapeutic agent for acute and chronic liver diseases, particularly

alcohol-associated hepatitis (AH). It functions as an epigenetic modulator by inhibiting DNA

methyltransferases (DNMTs), thereby influencing gene expression pathways critical for cell

survival, inflammation, and lipid metabolism. This document provides a comprehensive

technical overview of the discovery, synthesis, mechanism of action, and clinical evaluation of

Larsucosterol Sodium, presenting key data and experimental protocols for the scientific

community.

Discovery
Larsucosterol is the sodium salt of 25-hydroxycholesterol 3-sulfate (25HC3S), an endogenous

cholesterol derivative.[1] Its discovery was a result of research into the function of the

mitochondrial cholesterol transporter protein, steroidogenic acute regulatory protein (STARD1).

[1] Overexpression of STARD1 in cells led to the identification of 25HC3S within the cell

nucleus, suggesting a role as a signaling molecule.[1] Subsequent functional studies revealed

its ability to reduce intracellular lipid accumulation, decrease inflammatory mediators, and
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suppress apoptosis, highlighting its therapeutic potential.[1] Endogenous 25HC3S has been

identified in multiple species, including humans, indicating a conserved biological role.[1]

Synthesis of Larsucosterol Sodium
Larsucosterol Sodium is a synthetic form of the naturally occurring 25HC3S.[2] While the

precise, industrial-scale synthesis protocol for Larsucosterol Sodium is proprietary, the

general chemical process involves two key steps: the sulfation of 25-hydroxycholesterol and

the subsequent formation of the sodium salt.

A plausible synthetic route would involve:

Sulfation: Reacting 25-hydroxycholesterol with a sulfating agent, such as a sulfur trioxide-

pyridine complex, in an appropriate aprotic solvent. This step selectively adds a sulfate group

to the 3-hydroxyl position of the sterol backbone.

Neutralization and Salt Formation: The resulting sulfuric acid monoester is then neutralized

with a sodium base, such as sodium hydroxide or sodium bicarbonate, to form the stable

sodium salt, Larsucosterol Sodium.

Purification: The final product is purified using standard techniques like crystallization or

chromatography to achieve the high purity required for pharmaceutical applications.

The final drug product for injection is a sterile solution of Larsucosterol Sodium (30 mg/mL)

formulated with hydroxypropyl betadex (240 mg/mL) to enhance solubility and stability.[1]

Mechanism of Action: Epigenetic Modulation
Larsucosterol acts as an epigenetic modulator by inhibiting the activity of DNA

methyltransferases, specifically DNMT1, DNMT3a, and DNMT3b.[1][2][3][4][5][6] In

pathological states like alcohol-associated hepatitis, there is an observed increase in DNMT

expression and subsequent DNA hypermethylation.[1][3] This epigenetic alteration leads to the

silencing of genes essential for cellular repair, stress response, and metabolism, contributing to

cellular dysfunction and liver failure.[3][7]

Larsucosterol intervenes by binding to and inhibiting these DNMTs.[2][5] This inhibition

reverses the aberrant DNA hypermethylation, allowing for the re-expression of critical genes.[3]
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[4] The downstream effects include:

Improved Cell Survival: Suppression of apoptotic pathways.[1]

Reduced Inflammation: Decreased production of inflammatory mediators.[1]

Decreased Lipotoxicity: Inhibition of lipid biosynthesis and reduction of intracellular lipid

accumulation.[1][3][4]

This mechanism provides a strong rationale for its development in treating conditions

characterized by epigenetic dysregulation, such as AH and other acute organ injuries.[3][5]
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Caption: Larsucosterol's mechanism as a DNMT inhibitor.

Clinical Development and Efficacy
Larsucosterol has undergone several clinical trials, primarily focusing on its safety and efficacy

in patients with alcohol-associated hepatitis (AH).

Phase 2a Study
This multicenter, open-label, dose-escalation study provided the initial human efficacy signals

for Larsucosterol in AH.

Table 1: Key Efficacy Signals from Phase 2a Study in Severe AH
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Parameter Observation Source

Lille Score (Day 7)

<0.45 in 89% of subjects,
indicating a response to
therapy.[1]

[1]

Statistically significant

improvement vs. standard of

care (SOC).[1]

[1]

Serum Bilirubin
Notable decline from baseline

to Day 7 and Day 28.[1]
[1]

MELD Score
Reduced at Day 28 compared

to baseline.[1]
[1]

| 28-Day Survival | 100% survival in all 19 subjects treated.[1] |[1] |

Phase 2b AHFIRM Trial
The AHFIRM trial was a larger, randomized, double-blind, placebo-controlled study designed to

further evaluate the safety and efficacy of Larsucosterol in patients with severe AH.[3]

Table 2: Topline Results of the Phase 2b AHFIRM Trial (n=307)

Endpoint
30 mg
Larsucosterol vs.
SOC

90 mg
Larsucosterol vs.
SOC

Source

90-Day Mortality or

Transplant

Did not achieve
statistical
significance.[3][4]
[8]

Did not achieve
statistical
significance.[3][4]
[8]

[3][4][8]

90-Day Mortality

(Overall)

41% reduction

(p=0.070).[3][4]

35% reduction

(p=0.126).[3][4]
[3][4]

| 90-Day Mortality (U.S. Patients, 76% of total) | 57% reduction (p=0.014).[3] | 58% reduction

(p=0.008).[3] |[3] |
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The trial did not meet its primary endpoint of a statistically significant reduction in mortality or

liver transplant at 90 days.[8] However, it showed a compelling and clinically meaningful trend

in reducing 90-day mortality, especially in the large U.S. patient population.[3][4] Larsucosterol

was also found to be safe and well-tolerated.[3]

Experimental Protocols
Phase 2a Clinical Trial Protocol

Study Design: A multicenter, open-label, dose-escalation study conducted in two parts (Part

A: moderate AH, Part B: severe AH).[1]

Patient Population: 19 subjects with a clinical diagnosis of AH. Disease severity was

stratified by Model for End-Stage Liver Disease (MELD) score (Moderate: 11-20, Severe: 21-

30).[1]

Dosing Regimen: Subjects received one or two intravenous (IV) infusions of Larsucosterol

(72 hours apart) at doses of 30, 90, or 150 mg.[1] The drug was diluted in 100 mL of sterile

saline or 5% dextrose and infused over 2 hours.[1]

Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of

Larsucosterol.[1]

Key Endpoints: Safety and tolerability, PK parameters, Lille score at day 7, change in MELD

score and serum bilirubin from baseline, and 28-day mortality.[1]

Sample Analysis: Plasma concentrations of Larsucosterol were measured using a validated

solid-phase extraction and high-performance liquid chromatography/mass spectrometry

(HPLC/MS) method with a calibration range of 2–500 ng/mL.[1]

Phase 2b (AHFIRM) Clinical Trial Protocol
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3]

Patient Population: 307 patients with severe AH.[3]

Dosing Regimen: Patients were randomly assigned (1:1:1) to receive either 30 mg of

Larsucosterol, 90 mg of Larsucosterol, or a placebo.[8] A second dose was administered
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after 72 hours if the patient remained hospitalized.[8] All patients received investigator-

determined standard of care (SOC), which could include corticosteroids.[8]

Primary Endpoint: Mortality or liver transplantation rate at 90 days.[3][8]

Key Secondary Endpoint: Mortality rate at 90 days.[3][8]
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Caption: General workflow for the Phase 2b AHFIRM trial.
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Conclusion
Larsucosterol Sodium is a first-in-class epigenetic modulator with a well-defined mechanism

of action targeting the underlying pathophysiology of diseases like alcohol-associated hepatitis.

Discovered as an endogenous signaling molecule, its development has progressed through

rigorous clinical evaluation. While the Phase 2b AHFIRM trial did not meet its primary endpoint,

the compelling survival trends, particularly in the U.S. cohort, and its excellent safety profile

provide a strong rationale for continued investigation in a Phase 3 registration trial.[3][4] As a

potential first-ever approved therapy for severe AH, Larsucosterol holds significant promise for

addressing a major unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1145032#discovery-and-synthesis-of-
larsucosterol-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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